N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of benzoxazole and oxadiazole rings, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and oxadiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to investigate cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide: shares similarities with other compounds containing benzoxazole and oxadiazole rings, such as:
Uniqueness
What sets This compound apart is its specific combination of functional groups and structural features. This unique arrangement allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C26H22N4O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C26H22N4O3/c1-17-10-15-22-21(16-17)28-26(32-22)19-11-13-20(14-12-19)27-23(31)8-5-9-24-29-25(30-33-24)18-6-3-2-4-7-18/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,27,31) |
InChI Key |
HBIOQBLFCLUXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CCCC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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